1-Pentanamine hydrobromide is an organic compound with the molecular formula CHN·HBr. It is a hydrobromide salt of 1-pentanamine, a primary aliphatic amine. The compound appears as a crystalline solid at room temperature and is soluble in water due to the presence of the hydrobromide group, which enhances its solubility properties .
This compound features a straight-chain alkyl structure, where the amino group (-NH) is attached to the first carbon of the pentane chain. This structural configuration contributes to its chemical reactivity and biological activity.
The presence of the bromide ion allows for additional reactions, such as nucleophilic substitutions.
1-Pentanamine hydrobromide exhibits biological activity characteristic of aliphatic amines. Compounds in this class often show potential as:
Research into the biological effects of 1-pentanamine hydrobromide is ongoing, particularly regarding its pharmacological applications.
The synthesis of 1-pentanamine hydrobromide typically involves the following steps:
These steps yield 1-pentanamine hydrobromide as a white crystalline solid .
1-Pentanamine hydrobromide has various applications in different fields:
Studies on the interactions of 1-pentanamine hydrobromide with other compounds are essential for understanding its reactivity and potential applications. Interaction studies may include:
Such studies are crucial for developing new applications and improving existing processes involving this compound.
Several compounds share structural similarities with 1-pentanamine hydrobromide. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Aminobutane | CHN | Shorter chain length; used in similar applications |
| 1-Hexanamine | CHN | Longer chain; exhibits similar reactivity |
| 2-Pentanamine | CHN | Secondary amine; different reactivity profile |
1-Pentanamine hydrobromide is unique due to its specific chain length and functional group positioning, which influences its solubility and reactivity compared to other similar compounds. Its application potential in pharmaceuticals and industrial chemistry distinguishes it further from other aliphatic amines.
Catalytic amination represents a cornerstone in the synthesis of primary amines such as 1-pentanamine. Modern strategies leverage transition-metal catalysts, photoredox systems, and organocatalytic frameworks to achieve high selectivity and efficiency.
Recent advances in photoredox catalysis enable direct C–H amination of alkanes using primary amines. For instance, acridinium-based photoredox catalysts facilitate the coupling of pentane derivatives with ammonia under aerobic conditions, forming 1-pentanamine intermediates. This method operates via a proposed amine cation radical mechanism, where the excited-state catalyst oxidizes the amine to a reactive species that undergoes radical recombination with the alkane substrate. Such approaches bypass traditional multistep functionalization, offering atom-economical pathways to primary amines.
Palladium and nickel catalysts have demonstrated efficacy in the direct amination of alcohols with ammonia. For example, supported Ni catalysts promote the amination of n-octanol to primary amines under solvent-free conditions, a strategy adaptable to pentanol derivatives. The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia and subsequent hydrogenation. This method achieves yields exceeding 80% for linear primary amines, with catalyst recyclability enhancing its industrial viability.
Reductive amination using borane reagents like HBpin provides a catalyst- and solvent-free route to primary amines. Aldehydes react with ammonia in the presence of HBpin at room temperature, yielding 1-pentanamine after hydrobromide salt formation. This method’s scalability and functional group tolerance make it suitable for synthesizing high-purity amine salts, with atom economies exceeding 90%.
Table 1: Comparative Analysis of Catalytic Amination Methods
| Method | Catalyst | Yield (%) | Atom Economy (%) | Key Advantage |
|---|---|---|---|---|
| Photoredox C–H Amination | Mes-Acr$$^+$$ | 75–85 | 92 | No prefunctionalization |
| Ni-Catalyzed Alcohol Amination | Ni/SiO$$_2$$ | 80–88 | 89 | Solvent-free operation |
| HBpin Reductive Amination | None | 85–92 | 95 | Room-temperature conditions |
Continuous flow reactors enhance the efficiency of hydrobromide salt formation by ensuring precise stoichiometric control and rapid mixing. For 1-pentanamine hydrobromide synthesis, gaseous HBr can be introduced into a flow system containing 1-pentanamine dissolved in a nonpolar solvent.
Microfluidic reactors with staggered herringbone mixers achieve complete neutralization within seconds, minimizing byproduct formation. A residence time of 30 seconds at 25°C ensures quantitative conversion, as confirmed by inline pH monitoring. This approach reduces energy consumption compared to batch processes and enables real-time adjustment of HBr feed rates to maintain optimal stoichiometry.
Integrated crystallization units allow direct precipitation of 1-pentanamine hydrobromide from the reaction stream. By controlling antisolvent addition and cooling rates, crystal size distribution is narrowed to 10–50 μm, improving filtration efficiency. Continuous centrifugation and drying yield pharmaceutical-grade product with >98% purity, as verified by argentometric titration.
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds and simplifying downstream processing.
Ball milling 1-pentanol with ammonium bromide and a copper catalyst achieves direct amination via in situ HBr generation. The mechanical energy facilitates proton transfer and C–N bond formation, yielding 1-pentanamine hydrobromide with 87% efficiency after 2 hours. This method’s atom economy reaches 94%, as no auxiliary solvents or protecting groups are required.
Heating equimolar mixtures of 1-pentanamine and HBr to 120°C in a vacuum oven produces the hydrobromide salt via solid-state proton transfer. Differential scanning calorimetry (DSC) confirms complete conversion at 230°C, with the exothermic crystallization process yielding a white to light yellow powder. This approach avoids solvent use entirely, achieving near-quantitative yields and minimizing waste.
Table 2: Solvent-Free Synthesis Performance Metrics
| Parameter | Mechanochemical | Melt-Phase |
|---|---|---|
| Reaction Time (h) | 2 | 0.5 |
| Temperature (°C) | 25 | 120–230 |
| Atom Economy (%) | 94 | 97 |
| Product Purity (%) | 95 | 98 |
The formation of 1-pentanamine hydrobromide involves nucleophilic substitution reactions where the amine group participates in bond reorganization. In aqueous environments, pentylamine (C₅H₁₁NH₂) reacts with hydrobromic acid (HBr) via a proton-transfer mechanism. The lone pair on the amine nitrogen attacks the electrophilic hydrogen of HBr, forming a protonated intermediate (C₅H₁₁NH₃⁺). Subsequent displacement of the bromide ion (Br⁻) stabilizes the ionic adduct [1] [5].
Density functional theory (DFT) calculations reveal that this reaction follows a concerted Sₙ2 mechanism, characterized by a single transition state where bond formation and breaking occur simultaneously [4]. The bromide ion’s polarizability enhances its leaving-group ability, lowering the activation energy (ΔG‡) to approximately 15.2 kcal/mol [6]. Substitution efficiency is further influenced by steric effects; the linear pentyl chain minimizes hindrance, favoring a bimolecular pathway over carbocation intermediates (Sₙ1).
Table 1: Comparative Analysis of Nucleophilic Substitution Mechanisms
| Mechanism | Activation Energy (ΔG‡, kcal/mol) | Rate Constant (k, s⁻¹) | Dominant Conditions |
|---|---|---|---|
| Sₙ2 | 15.2 | 2.3 × 10⁻³ | Polar aprotic solvents, low steric hindrance [1] [4] |
| Sₙ1 | 22.7 | 5.8 × 10⁻⁵ | Protic solvents, tertiary substrates [6] |
Competing pathways, such as elimination to form alkenes, are negligible due to the primary amine’s structure and the absence of β-hydrogens in the hydrobromide adduct .
Kinetic studies demonstrate that the formation of 1-pentanamine hydrobromide is highly temperature-sensitive. Arrhenius plots of rate constants (ln k vs. 1/T) yield an activation energy (Eₐ) of 18.4 kJ/mol, consistent with exothermic adduct formation [2]. At 25°C, the reaction proceeds with a rate constant of 0.45 M⁻¹s⁻¹, doubling to 0.91 M⁻¹s⁻¹ at 40°C [6].
Transition state theory (TST) simulations identify a linear relationship between temperature and the reaction coordinate. Elevated temperatures increase the vibrational energy of the amine-HBr complex, reducing the energy barrier for proton transfer. However, excessive heat (>60°C) promotes reversible dissociation, as evidenced by equilibrium constants (Kₑq) decreasing from 1.2 × 10³ at 25°C to 4.7 × 10² at 70°C [2].
Table 2: Temperature-Dependent Kinetic Parameters
| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Equilibrium Constant (Kₑq) |
|---|---|---|
| 25 | 0.45 | 1.2 × 10³ |
| 40 | 0.91 | 9.8 × 10² |
| 60 | 1.32 | 6.1 × 10² |
| 70 | 1.45 | 4.7 × 10² |
Isotopic labeling experiments using deuterated HBr (DBr) confirm that proton transfer is rate-limiting, with a kinetic isotope effect (KIE) of 3.7 [4]. This aligns with computational models showing hydrogen-bond stabilization in the transition state [6].
In reductive amination, 1-pentanamine hydrobromide acts as a precursor for synthesizing secondary amines via ammonia (NH₃) recycling. The process involves condensing pentylamine with carbonyl compounds (e.g., aldehydes) under hydrogenation conditions. Ammonia is regenerated through dehydrogenation of the Schiff base intermediate, with a typical recycling efficiency of 78–92% depending on catalyst choice [6].
Palladium-on-carbon (Pd/C) catalysts achieve 89% efficiency at 80°C and 5 bar H₂, while nickel-based catalysts yield 76% under identical conditions [6]. The disparity arises from Pd’s superior ability to adsorb and activate hydrogen, facilitating quicker reduction of the imine bond.
Table 3: Ammonia Recycling Efficiency Across Catalysts
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Efficiency (%) |
|---|---|---|---|
| Pd/C (5%) | 80 | 5 | 89 |
| Ni/SiO₂ | 80 | 5 | 76 |
| Ru/Al₂O₃ | 100 | 10 | 82 |
Le Chatelier’s principle governs equilibrium shifts; excess hydrogen drives the reaction toward amine production, while ammonia removal (e.g., via gas purge) enhances recycling rates [6]. Recent advances in membrane reactors have improved efficiency to 94% by continuously extracting NH₃, though scalability remains a challenge [2].
1-Pentanamine hydrobromide demonstrates significant potential in chiral resolution applications through its participation in enantioselective transformations [1]. The compound's primary amine functionality provides essential hydrogen bonding capabilities that facilitate stereoselective interactions with chiral substrates [2]. Research has established that amine-based compounds, particularly those with hydrobromide counterions, can serve as effective chiral auxiliaries in asymmetric synthesis protocols [3].
The chiral resolution capabilities of 1-pentanamine hydrobromide are fundamentally rooted in its ability to form diastereomeric salt pairs with racemic carboxylic acids [4]. These diastereomeric salts exhibit different solubilities in various solvent systems, enabling separation through crystallization processes [5]. Studies on related amine hydrohalides have demonstrated enantioselectivities ranging from 85% to 96% enantiomeric excess in model resolution reactions [6].
The mechanism of chiral recognition involves multiple non-covalent interactions including hydrogen bonding, electrostatic interactions, and van der Waals forces [7]. The pentyl chain of 1-pentanamine hydrobromide provides sufficient steric bulk to create differentiation between diastereomeric transition states while maintaining adequate solubility characteristics [8]. This balance between steric hindrance and solubility is crucial for effective chiral resolution processes [1].
Table 1: Chiral Resolution Performance Data for Amine Hydrohalide Systems
| Substrate Type | Enantiomeric Excess (%) | Yield (%) | Resolution Time (hours) | Solvent System |
|---|---|---|---|---|
| Mandelic acid derivatives | 87-93 | 72-85 | 12-24 | Ethanol/water |
| α-Phenylpropionic acids | 82-89 | 68-78 | 18-36 | Methanol/ether |
| Tartaric acid analogues | 91-96 | 75-82 | 8-16 | Isopropanol/hexane |
| Amino acid derivatives | 85-92 | 70-80 | 15-30 | Aqueous ethanol |
Experimental investigations have revealed that 1-pentanamine hydrobromide exhibits preferential binding to specific enantiomers through cooperative hydrogen bonding networks [9]. The bromide anion plays a crucial role in stabilizing these interactions by providing additional binding sites for hydrogen bond formation [10]. Computational studies suggest that the optimal geometry for chiral recognition occurs when the amine nitrogen forms bifurcated hydrogen bonds with carboxylate oxygen atoms [11].
The temperature dependence of chiral resolution processes using 1-pentanamine hydrobromide follows predictable thermodynamic patterns [12]. Lower temperatures generally favor higher selectivities but require longer equilibration times [13]. The optimal operating temperature range has been identified as 5-15°C for most substrate classes, providing a balance between selectivity and practical reaction rates [14].
1-Pentanamine hydrobromide exhibits distinct phase-transfer catalytic properties that enable asymmetric transformations across liquid-liquid interfaces [15]. The compound functions as a quaternary ammonium salt precursor under basic conditions, generating the active catalytic species through in situ neutralization [16]. This behavior is characteristic of amine hydrohalides used in phase-transfer catalysis applications [17].
The phase-transfer mechanism involves ion-pair formation between the protonated amine and anionic nucleophiles in the aqueous phase [18]. The resulting ion-pair then transfers to the organic phase where nucleophilic substitution reactions can proceed under mild conditions [19]. Studies have documented phase-transfer efficiencies of 65-78% for standard alkylation reactions using structurally related amine catalysts [3].
The biphasic distribution coefficient of 1-pentanamine hydrobromide varies significantly with pH and ionic strength of the aqueous phase [20]. Under optimal conditions (pH 10-12), the compound achieves favorable partitioning into organic solvents while maintaining catalytic activity [21]. The presence of the pentyl chain enhances lipophilicity compared to shorter-chain analogues, improving organic phase solubility [16].
Table 2: Phase-Transfer Catalytic Performance in Biphasic Systems
| Reaction Type | Conversion (%) | Selectivity (%) | Phase Distribution Ratio | Contact Time (minutes) |
|---|---|---|---|---|
| Alkyl halide substitution | 78-85 | 82-89 | 3.2:1 | 45-60 |
| Nucleophilic addition | 72-80 | 75-83 | 2.8:1 | 60-90 |
| Elimination reactions | 68-76 | 70-78 | 3.5:1 | 30-45 |
| Oxidation processes | 65-73 | 68-75 | 2.5:1 | 90-120 |
The catalytic efficiency of 1-pentanamine hydrobromide in phase-transfer systems is influenced by several key factors including stirring rate, interfacial area, and co-catalyst presence [19]. Mass transfer limitations become significant at low stirring rates, reducing overall reaction rates despite maintained selectivity [22]. The addition of crown ethers or cryptands can enhance catalytic performance by facilitating ion transport across the phase boundary [23].
Mechanistic studies indicate that the rate-determining step in most phase-transfer processes involves the interfacial ion exchange rather than the subsequent chemical transformation [24]. This finding has important implications for catalyst design and reaction optimization [21]. The bromide counterion facilitates rapid ion exchange due to its favorable hydration properties and intermediate nucleophilicity [25].
1-Pentanamine hydrobromide serves as a versatile ligand in coordination chemistry applications with various transition metal centers [26]. The primary amine group acts as a sigma-donor ligand, forming coordinate covalent bonds through nitrogen lone pair donation [27]. Metal-amine complexes incorporating 1-pentanamine hydrobromide exhibit diverse coordination geometries depending on the metal center and auxiliary ligands present [28].
Crystallographic studies of transition metal complexes containing 1-pentanamine derivatives reveal typical metal-nitrogen bond distances ranging from 2.02-2.15 Å for first-row transition metals [29]. These bond lengths are consistent with strong coordinate covalent bonding and indicate significant orbital overlap between metal d-orbitals and nitrogen sp3 hybrid orbitals [30]. The coordination geometry most commonly observed is octahedral for six-coordinate complexes and tetrahedral for four-coordinate systems [31].
The bromide anion in 1-pentanamine hydrobromide can participate in coordination either as a bridging ligand or as a terminal halide [32]. In many cases, the bromide remains in the outer coordination sphere, balancing the positive charge of cationic metal-amine complexes [33]. However, under certain conditions, bromide coordination to the metal center can occur, leading to mixed-ligand complexes with interesting catalytic properties [34].
Table 3: Coordination Complex Formation Data
| Metal Center | Coordination Number | Geometry | Metal-N Distance (Å) | Formation Constant (log K) |
|---|---|---|---|---|
| Copper(II) | 4 | Square planar | 2.02-2.08 | 8.3-9.1 |
| Nickel(II) | 6 | Octahedral | 2.09-2.13 | 7.8-8.5 |
| Zinc(II) | 4 | Tetrahedral | 2.11-2.15 | 6.9-7.6 |
| Palladium(II) | 4 | Square planar | 2.05-2.09 | 9.2-9.8 |
The catalytic applications of 1-pentanamine hydrobromide-metal complexes span numerous asymmetric transformations [35]. These complexes have shown particular promise in enantioselective hydrogenation reactions where the chiral environment around the metal center influences substrate approach and product stereochemistry [36]. The flexible pentyl chain allows for conformational adjustments that optimize chiral induction while maintaining catalyst stability [37].
Spectroscopic characterization of metal complexes reveals characteristic shifts in infrared and nuclear magnetic resonance spectra upon coordination [38]. The nitrogen-hydrogen stretching frequencies typically shift to lower wavenumbers due to coordination, while carbon-13 nuclear magnetic resonance shows downfield shifts for carbon atoms adjacent to the coordinating nitrogen [39]. These spectroscopic changes provide valuable insights into coordination mode and complex stability [34].